2-(3-Pyridyl)benzothiazole

Description

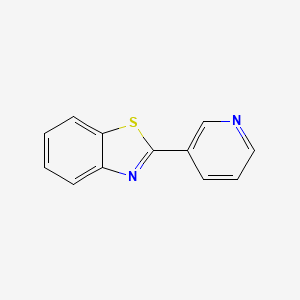

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-3-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDNLVWBCWZIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284584 | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2612-72-8 | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Pyridyl Benzothiazole and Analogous Derivatives

Strategic Approaches to C-2 Substituted Benzothiazole (B30560) Synthesis

The construction of the 2-substituted benzothiazole core is a pivotal step in the synthesis of 2-(3-Pyridyl)benzothiazole and its derivatives. Various strategic approaches have been developed to achieve this transformation efficiently.

Catalytic Condensation Reactions (e.g., 2-Aminothiophenol-Aldehyde Condensations)

A primary and widely employed method for synthesizing this compound is the condensation reaction between 2-aminothiophenol (B119425) and an appropriate aldehyde, in this case, 3-pyridinecarboxaldehyde. ekb.eg This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the benzothiazole ring. ekb.eg

A plausible mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl group of the aldehyde, forming a carbinolamine intermediate. ekb.eg Subsequent dehydration leads to the Schiff base, followed by cyclization and oxidation to afford the final 2-substituted benzothiazole product. ekb.eg

Various catalysts can be employed to facilitate this condensation. While traditional methods have used piperidine (B6355638) in ethanol (B145695) under reflux conditions, newer approaches have explored more efficient and environmentally benign catalysts. For instance, scandium triflate has been shown to catalyze the reaction between 2-aminothiophenol and aryl aldehydes. tku.edu.tw Vanadyl sulfate (B86663) (VOSO₄) in ethanol at room temperature has also been reported as an effective catalyst, offering high yields in a short reaction time. mdpi.com The use of a bimetallic nanoparticle catalyst (Fe3O4@SiO2@Cu-MoO3) has also been developed for this synthesis, demonstrating high efficiency. mdpi.com

Table 1: Catalytic Condensation Reactions for Benzothiazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Piperidine | 2-Aminothiophenol, 3-Pyridinecarboxaldehyde | Ethanol | Reflux | Moderate to High | |

| Scandium Triflate | 2-Aminothiophenol, Aryl Aldehydes | Not Specified | Not Specified | Not Specified | tku.edu.tw |

| VOSO₄ | 2-Aminothiophenol, Substituted Aryl Aldehydes | Ethanol | Room Temperature, 40-50 min | 87-92% | mdpi.com |

| Fe3O4@SiO2@Cu-MoO3 | 2-Aminothiophenol, Diverse Aldehydes | Not Specified | Not Specified | 83-98% | mdpi.com |

Oxidative Cyclization Protocols

Oxidative cyclization represents another important strategy for the synthesis of benzothiazoles. These methods often involve the in-situ formation of a reactive intermediate that undergoes cyclization under oxidative conditions. One such approach is the reaction of N-arylthioureas, which can undergo intramolecular oxidative cyclization catalyzed by ruthenium(III) to form 2-aminobenzothiazoles. semanticscholar.org Similarly, palladium(II) acetate (B1210297) can catalyze the oxidative cyclization of N-aryl-N',N'-dialkylthioureas. semanticscholar.org

Another oxidative approach involves the reaction of substituted anilines with nitrobenzoyl chloride in pyridine (B92270), followed by treatment with Lawesson's reagent and subsequent cyclization using potassium ferricyanide (B76249) to yield 2-aryl substituted benzothiazoles. indexcopernicus.com Photocatalytic methods have also emerged, utilizing visible light and a catalyst like cadmium sulfide (B99878) (CdS) nanospheres to promote the synthesis of 2-substituted benzothiazoles from various aldehydes and 2-aminothiophenol at room temperature. researchgate.net This photocatalytic oxidative C-H thiolation can proceed via an electrophilic sulfur radical. thieme-connect.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like this compound and its analogs. rsc.org These reactions combine three or more reactants in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. researchgate.net

For instance, a three-component reaction involving indan-1,3-dione, an aromatic aldehyde, and (benzothiazol-2-yl)acetonitrile, catalyzed by p-toluenesulfonic acid in water, can produce complex fused benzothiazole derivatives. researchgate.net Another example is the Biginelli reaction, which has been utilized in the synthesis of benzothiazole derivatives. rsc.org The development of one-pot syntheses for pyrazolo-thiazolo-pyridine conjugates has also been reported. nih.gov Furthermore, the synthesis of pyrimido[2,1-b]benzothiazole derivatives has been achieved through a one-pot, three-component reaction of pyridine 2-aldehyde, a β-ketoester, and 2-aminobenzothiazole (B30445) derivatives, catalyzed by D-(+)-10-camphorsulfonic acid. tandfonline.com

Sustainable and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of microwave-assisted synthesis and organocatalysis to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The synthesis of this compound and its derivatives has been successfully achieved using microwave-assisted protocols.

For example, the condensation of 2-aminothiophenol with aldehydes to form 2-substituted benzothiazoles can be significantly accelerated under microwave irradiation. nih.gov One study reported that the use of microwave irradiation reduced reaction times from hours to minutes and increased yields by 3% to 113% for the synthesis of various benzimidazole, benzothiazole, and indole (B1671886) derivatives. nih.gov Another report describes the microwave-assisted synthesis of 2-arylbenzothiazoles from the condensation of aryl aldehydes with 2-aminothiophenol under solvent-free conditions using L-proline as a catalyst. tku.edu.tw Microwave-assisted synthesis has also been employed in the preparation of biologically active benzothiazolotriazine derivatives. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield Increase | Reference |

| Conventional Heating | 2-8 hours | - | nih.gov |

| Microwave Irradiation | 3-10 minutes | 3% - 113% | nih.gov |

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of green chemistry. These catalysts are often less toxic and more environmentally benign than their metal-based counterparts.

In the context of benzothiazole synthesis, organocatalysts have been effectively employed. For example, L-proline, a naturally occurring amino acid, has been used to catalyze the condensation of 2-aminothiophenol with aldehydes under solvent-free and microwave irradiation conditions. tku.edu.tw This method provides a green and inexpensive route to 2-arylbenzothiazoles. tku.edu.tw Another example is the use of lemon juice, a natural acid catalyst, for the grinding synthesis of 2-cyanomethylbenzothiazole from o-aminothiophenol and malononitrile (B47326) at room temperature. nih.gov The development of enantioselective synthesis of pyrimido[2,1-b]benzothiazole derivatives has been achieved using D-(+)-10-camphorsulfonic acid as a chiral organocatalyst. tandfonline.com

Aqueous and Solvent-Free Reaction Systems

The development of environmentally benign synthetic protocols has led to a focus on aqueous and solvent-free reaction systems for the synthesis of benzothiazole derivatives. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and often lead to simpler workup procedures and improved yields.

Solvent-free, or solid-state, reactions are particularly advantageous. mdpi.com The condensation of 2-aminothiophenols with various aldehydes can be efficiently carried out under solvent-free conditions, often with the aid of a catalyst or simply by heating. scribd.comekb.eg For instance, the reaction can be promoted using catalysts like nano-rod shaped ionogels, which are non-toxic and recyclable, affording excellent yields (84–95%) in short reaction times (10–25 minutes) at 80 °C. mdpi.com Another approach involves using phosphonium (B103445) acidic ionic liquids as catalysts at 120 °C, yielding products in 25–90 minutes. mdpi.com The synthesis of pyrimido[2,1-b]benzothiazole derivatives, which are structurally related to this compound, has been successfully achieved via a one-pot, three-component reaction under solvent-free conditions at 60°C, resulting in good yields (60-72%) without a catalyst. scirp.org These methods highlight the versatility and efficiency of solvent-free synthesis for creating benzothiazole-based molecular architectures. mdpi.comscirp.org

Aqueous media also serves as a green alternative for the synthesis of benzothiazoles. The reaction between 2-aminothiophenol and aromatic aldehydes has been effectively catalyzed by rice husk-derived chemically activated carbon (RHCAC) in water at room temperature, providing high yields in a short timeframe. ekb.eg Similarly, metal-free conditions using sodium iodide (NaI) and sodium chloride (NaCl) in aqueous ethanol have been employed for the synthesis of benzothiazole derivatives. ekb.eg The use of water as a solvent is not only environmentally friendly but can also facilitate unique reactivity and selectivity.

Table 1: Comparison of Solvent-Free Synthetic Methods for Benzothiazole Derivatives

| Catalyst/Condition | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Nano-rod shaped ionogel | 80 °C | 10–25 min | 84–95 | mdpi.com |

| Phosphonium acidic ionic liquid (7 mol%) | 120 °C | 25–90 min | 75–92 | mdpi.com |

| None (for pyrimido[2,1-b]benzothiazoles) | 60 °C | 3–5 hr | 60–72 | scirp.org |

| Rice husk-derived carbon (in water) | Room Temp. | Not specified | High | ekb.eg |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold is a versatile platform for further chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties. Functionalization can occur on the benzothiazole nucleus, the pyridine ring, or through reactions involving the core structure to build more complex heterocyclic systems. nih.gov The ease of functionalization of the benzothiazole moiety makes it a valuable building block in organic synthesis. nih.govsemanticscholar.org

One major strategy involves the use of 2-aminobenzothiazole as a precursor, which can be readily functionalized at the amino group before or after the formation of the final pyridyl-substituted structure. nih.gov For example, acylation of 2-aminobenzothiazole with α-halogenoketones can lead to fused bis-thiazolo derivatives. nih.govsemanticscholar.org Another common derivatization is the synthesis of sulfanilamide (B372717) derivatives. semanticscholar.org

More complex heterocyclic systems can be constructed from the benzothiazole core. The one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde (such as a pyridine aldehyde), and an active methylene (B1212753) compound can yield fused pyrimido[2,1-b]benzothiazole derivatives. scirp.orgtandfonline.com This method is highly convergent and allows for the creation of optically active products when a chiral catalyst is used. tandfonline.com Other derivatization approaches include the synthesis of:

Pyrido[2,1-b]benzothiazole derivatives: These can be synthesized from 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile and various cyanoacetamides. researchgate.net

Benzothiazole-imidazolidines: Formed through specific cyclization reactions. semanticscholar.org

Triazole and isoxazole-tagged benzothiazoles: Synthesized via multi-step processes often involving click chemistry. semanticscholar.org

Indolizine-substituted benzothiazoles: Prepared from the reaction of 1-(1,3-benzothiazol-2-ylmethyl)pyridinium (B280499) iodide with acetylenic esters. researchgate.net

These strategies demonstrate the chemical tractability of the this compound framework, enabling the generation of a wide array of functionalized molecules for various applications. nih.govresearchgate.net

Table 2: Examples of Derivatization Strategies for the Benzothiazole Scaffold

| Precursor/Reagent | Resulting Derivative Class | Synthetic Approach | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole, Pyridine Aldehyde, β-Ketoester | Pyrimido[2,1-b]benzothiazoles | One-pot, three-component reaction | scirp.orgtandfonline.com |

| 2-(Benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile | N-substituted 2-pyridylbenzothiazoles | Reaction with cyanoacetamides | researchgate.net |

| 2-Aminobenzothiazole, α-Halogenoketones, CS₂ | Functionalized bis-thiazolo derivatives | Acylation and cyclization | nih.govsemanticscholar.org |

| 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium Iodide, Acetylenic Esters | 2-Indolizin-3-yl-1,3-benzothiazoles | Cycloaddition reaction | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Pyridyl Benzothiazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of 2-(3-Pyridyl)benzothiazole. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

Research Findings: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. Protons on the pyridine (B92270) ring typically resonate at lower fields compared to those on the benzothiazole (B30560) moiety due to the electron-withdrawing nature of the pyridinic nitrogen. Specifically, the pyridyl protons are expected to appear in the δ 8.0–8.3 ppm range, while the protons of the benzothiazole ring are observed around δ 7.5–7.7 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons bonded to heteroatoms (N, S) are significantly deshielded and appear at lower fields. mdpi.com For instance, the C2 carbon of the benzothiazole ring, which is bonded to both sulfur and nitrogen, is highly deshielded.

2D NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming assignments. nih.gov COSY spectra establish proton-proton coupling networks within the pyridine and benzothiazole rings, while HSQC correlates protons with their directly attached carbons. HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the pyridyl and benzothiazole fragments and confirming the substitution pattern. nih.gov

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzothiazole: C2 | - | ~168-170 |

| Benzothiazole: C4/C7 | ~7.9-8.1 (d) | ~121-126 |

| Benzothiazole: C5/C6 | ~7.4-7.6 (m) | ~124-127 |

| Benzothiazole: C3a/C7a | - | ~135/153 |

| Pyridine: H2' | ~9.2 (d) | ~151 |

| Pyridine: H4' | ~8.4 (dt) | ~135 |

| Pyridine: H5' | ~7.5 (dd) | ~124 |

| Pyridine: H6' | ~8.7 (dd) | ~149 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by providing a precise mass-to-charge ratio. This technique serves as a definitive confirmation of the molecular formula of this compound.

Research Findings: The molecular formula for this compound is C₁₂H₈N₂S. HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺. The measured mass is compared to the theoretically calculated mass, with a deviation of less than 5 ppm considered confirmation of the elemental composition. eurachem.org The isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ³⁴S, further corroborates the assigned formula. eurachem.org This technique is a standard method for the characterization of newly synthesized benzothiazole derivatives. rsc.orgnih.gov

| Molecular Formula | Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| C₁₂H₈N₂S | [M+H]⁺ | 213.0481 | Typically within ± 5 ppm of calculated |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups and bonding arrangements.

Research Findings: The FT-IR spectrum of this compound displays a series of characteristic absorption bands. The stretching vibration of the C=N bond within the thiazole (B1198619) ring is a key diagnostic peak, typically appearing in the 1647–1669 cm⁻¹ region. Aromatic C=C stretching vibrations from both the benzene (B151609) and pyridine rings are observed in the 1400-1600 cm⁻¹ range. The C-S stretching vibration, characteristic of the thiazole ring, is found at lower wavenumbers, generally between 650 and 700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, appear in the 700-900 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | acs.org |

| C=N Stretch (Thiazole) | ~1640-1670 | researchgate.net |

| Aromatic C=C Stretch | ~1400-1600 | researchgate.net |

| C-H In-Plane Bend | ~1000-1300 | researchgate.net |

| C-H Out-of-Plane Bend | ~700-900 | researchgate.net |

| C-S Stretch | ~650-700 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of conjugated systems like this compound. These techniques provide information about the electronic transitions that occur upon absorption of light and the subsequent emission from the excited state.

Research Findings: The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. dergipark.org.trresearchgate.net The high-energy bands are typically assigned to π-π* transitions within the aromatic system, while lower-energy bands can be attributed to n-π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. dergipark.org.trresearchgate.net The position of these absorption maxima (λ_max) is sensitive to solvent polarity. researchtrends.net

Due to its extended conjugated system, the compound exhibits fluorescence. Upon excitation at an appropriate wavelength, it emits light at a longer wavelength (a phenomenon known as Stokes shift). dergipark.org.tr The fluorescence properties, including the emission wavelength (λ_em) and quantum yield, are also highly dependent on the solvent environment, which can influence the energy of the excited state. researchtrends.net

| Property | Typical Wavelength (nm) | Transition Type |

|---|---|---|

| Absorption (λ_max) | ~320-390 | π-π* and n-π* |

| Emission (λ_em) | ~450-560 | Fluorescence |

X-ray Single Crystal Diffraction for Definitive Molecular Structures

X-ray single crystal diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Research Findings: While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related 2-arylbenzothiazole structures allows for a reliable prediction of its key features. mdpi.comiucr.org The molecule is expected to adopt a largely planar conformation, which maximizes π-conjugation between the benzothiazole and pyridine rings. mdpi.com A critical parameter is the dihedral angle between the mean planes of the two heterocyclic rings, which is typically small in such systems, often less than 10 degrees. mdpi.com The crystal packing would likely be stabilized by π-π stacking interactions between adjacent molecules. X-ray diffraction studies on complexes containing the 2-(2-pyridyl)benzothiazole isomer confirm the coordinating ability of the nitrogen atoms. researchgate.netsciencepublishinggroup.com

| Parameter | Expected Value | Reference |

|---|---|---|

| Benzothiazole-Pyridine Dihedral Angle | < 10° | mdpi.com |

| C-S Bond Length (avg) | ~1.75 Å | iucr.org |

| C=N Bond Length (avg) | ~1.35 Å | iucr.org |

| Intermolecular Interactions | π-π stacking |

Computational Chemistry and Quantum Mechanical Studies on 2 3 Pyridyl Benzothiazole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on benzothiazole (B30560) derivatives due to its favorable balance of accuracy and computational cost. mdpi.comscielo.org.mx Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311G to model the properties of these molecules. mdpi.comnbu.edu.sanih.gov DFT is adept at calculating ground-state geometries, electronic structures, and vibrational frequencies, providing a theoretical foundation to understand and predict the chemical behavior of 2-(3-Pyridyl)benzothiazole. mdpi.comnih.gov

Geometric optimization is a fundamental DFT application used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govmdpi.com For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles. Studies on related 2-substituted benzothiazoles show that the geometry of the benzothiazole core is influenced by the nature of the substituent. nbu.edu.sa For instance, in the closely related isomer 2-(2-pyridyl)benzothiazole, the C=N bond length within the thiazole (B1198619) ring was calculated to be 1.341 Å using the B3LYP/6-311++G(d,p) level of theory. nbu.edu.sa

Conformational analysis is crucial for molecules with rotatable bonds. In this compound, the key parameter is the dihedral angle between the pyridyl and benzothiazole ring systems. By systematically rotating this bond and calculating the energy of each resulting conformation, a potential energy surface can be mapped to identify the most stable conformers (global minima) and the energy barriers to rotation. nbu.edu.sauc.pt This analysis reveals whether the molecule prefers a planar or a twisted conformation, which significantly impacts its electronic and photophysical properties. For many 2-aryl benzothiazole derivatives, a non-planar (twisted) conformation is often the most stable due to steric hindrance. nih.gov

Calculated Geometric Parameters for Benzothiazole Derivatives

Comparison of selected calculated bond lengths and angles for the parent benzothiazole and a pyridyl-substituted analogue. Data is derived from DFT calculations reported in the literature. Note: PBT refers to 2-(2-pyridyl)benzothiazole, a close isomer of the title compound.

| Parameter | Molecule | Calculated Value | Reference |

|---|---|---|---|

| C=N Bond Length (Å) | 2-(2-pyridyl)benzothiazole | 1.341 | nbu.edu.sa |

| C-C Bond Length (Å) (Inter-ring) | 2-(2-pyridyl)benzothiazole | 1.480 | nbu.edu.sa |

| C-S Bond Distance (Å) | Tetrathiafulvalene-1,3-benzothiazole | 1.744 | academie-sciences.fr |

| C(thiazole)-N-C(benzene) Angle (°) | Parent Benzothiazole | ~110 | mdpi.com |

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comschrodinger.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. academie-sciences.frirjweb.comschrodinger.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com DFT calculations are widely used to determine the energies of these orbitals. For substituted benzothiazoles, the HOMO-LUMO gap is typically in the range of 3.95 to 4.70 eV. nbu.edu.sa The nature and position of substituents on the benzothiazole or pyridyl ring can significantly modulate these energy levels and, consequently, the electronic and optical properties of the molecule. researchgate.net Visualization of the HOMO and LUMO electron density distributions reveals the regions of the molecule involved in electron donation and acceptance, providing insight into intramolecular charge transfer (ICT) upon electronic excitation. academie-sciences.frresearchgate.net In many 2-arylbenzothiazole systems, the HOMO is often localized on the benzothiazole moiety, while the LUMO is distributed across the aryl substituent and the C=N bond, indicating a potential for ICT from the benzothiazole ring to the pyridyl ring. academie-sciences.fr

Frontier Orbital Energies of Substituted Benzothiazoles

Calculated HOMO, LUMO, and energy gap (ΔE) values for various benzothiazole derivatives from DFT studies, illustrating the influence of different substituents.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| 2-(2-pyridyl)benzothiazole | -6.12 | -1.77 | 4.35 | nbu.edu.sa |

| 2-vinyl-1,3-benzothiazole | -5.95 | -1.25 | 4.70 | nbu.edu.sa |

| 1,3-benzothiazole-2-carboxaldehyde | -6.68 | -2.73 | 3.95 | nbu.edu.sa |

| TTF-CH=CH-Benzothiazole | - | - | 2.67 | academie-sciences.fr |

DFT calculations are a reliable method for simulating vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. nbu.edu.saresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.netmdpi.com These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. researchgate.netmdpi.com The character of each vibrational mode can be determined through a Potential Energy Distribution (PED) analysis, which assigns the contributions of different internal coordinates (stretching, bending, etc.) to each normal mode. mdpi.com

Similarly, electronic absorption spectra can be simulated by calculating the vertical excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. nbu.edu.sa This is typically achieved using Time-Dependent DFT (TD-DFT), which will be discussed in the next section. The calculated maximum absorption wavelength (λmax) can be directly compared to the results of UV-Vis spectroscopy. nbu.edu.sa

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for investigating the properties of molecules in their electronically excited states. mdpi.comrsc.org TD-DFT is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. nbu.edu.sa

Beyond absorption spectra, TD-DFT can be used to perform geometry optimizations of excited states. This allows for the calculation of emission energies (fluorescence), which provides insight into the molecule's photoluminescent properties. rsc.orgresearchgate.net The difference between the absorption and emission energies is known as the Stokes shift, a key characteristic of fluorescent molecules. researchgate.net TD-DFT is also instrumental in studying complex photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT), which is a known phenomenon in certain benzothiazole derivatives. mdpi.comrsc.org By mapping the potential energy surfaces of both the ground and excited states, TD-DFT can elucidate the mechanisms and energy barriers associated with these photochemical processes. rsc.org

Quantum Chemical Parameters and Reactivity Descriptors

From the DFT-calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. irjweb.comrasayanjournal.co.in These parameters provide a conceptual framework for understanding how a molecule will interact with other chemical species.

Ionization Potential (I) : Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A) : Approximated as A ≈ -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ) : Defined as χ = (I + A)/2, it measures the molecule's ability to attract electrons. academie-sciences.fr

Chemical Hardness (η) : Defined as η = (I - A)/2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. academie-sciences.frirjweb.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), where higher softness indicates higher reactivity. irjweb.com

Electrophilicity Index (ω) : Defined as ω = μ²/2η (where μ is the chemical potential, μ = -χ), it quantifies the energy lowering of a molecule when it accepts electrons from the environment, acting as an electrophile. academie-sciences.frrasayanjournal.co.in

These descriptors are valuable for comparing the reactivity of a series of related compounds, such as different substituted benzothiazoles. nbu.edu.sarasayanjournal.co.in For example, a compound with a lower chemical hardness and higher electrophilicity index would be predicted to be more reactive. rasayanjournal.co.in

Global Reactivity Descriptors for Benzothiazole Derivatives

Calculated quantum chemical parameters for various benzothiazole derivatives based on DFT results. These descriptors help in predicting the chemical reactivity and stability.

| Compound | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) | Reference |

|---|---|---|---|---|

| 2-(2-pyridyl)benzothiazole | 2.175 | 3.945 | 3.581 | nbu.edu.sa |

| 2-vinyl-1,3-benzothiazole | 2.350 | 3.600 | 2.757 | nbu.edu.sa |

| 1,3-benzothiazole-2-carboxaldehyde | 1.975 | 4.705 | 5.590 | nbu.edu.sa |

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling techniques, including DFT and molecular docking, are essential for elucidating Structure-Activity Relationships (SAR). SAR studies aim to correlate specific structural features of a molecule with its biological or pharmacological activity. researchgate.netnih.gov The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov

Computational approaches are used to build Quantitative Structure-Activity Relationship (QSAR) models. jocpr.comjocpr.com These models are mathematical equations that link the biological activity of a set of compounds to their calculated physicochemical properties (descriptors). The descriptors can be quantum chemical parameters (like HOMO/LUMO energies, dipole moment, atomic charges) or topological indices. jocpr.comjocpr.com By developing a robust QSAR model for a series of 2-arylbenzothiazole derivatives, researchers can predict the activity of new, unsynthesized compounds and identify which structural modifications are most likely to enhance potency. scielo.org.mxscielo.org.mx

Molecular docking simulations complement QSAR studies by predicting how a ligand, such as this compound, binds to the active site of a biological target like an enzyme or receptor. researchgate.netnih.gov Docking helps to visualize the key interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-protein complex, providing a rational basis for the observed biological activity and guiding further drug design. scielo.org.mxresearchgate.net

Photophysical Properties and Development of 2 3 Pyridyl Benzothiazole Based Fluorescent Probes

Fundamental Photophysical Phenomena

The absorption of light by 2-(3-pyridyl)benzothiazole and its derivatives elevates the molecule to an excited electronic state. The subsequent de-excitation processes, particularly fluorescence emission, are highly sensitive to the molecular structure and the surrounding environment. This sensitivity is harnessed in the design of fluorescent probes. Several key photophysical phenomena govern the fluorescence characteristics of these compounds.

Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are critical parameters for the performance of a fluorescent probe.

For benzothiazole-based fluorophores, the quantum yield can be significantly influenced by the molecular structure and the solvent environment. For instance, the rigidification of the molecular skeleton is a known strategy to enhance emission, often achieved by limiting molecular vibrations through aggregation. nih.gov In a series of benzothiazole-difluoroborates, quantum yields were observed to range from nearly zero to almost 100%, demonstrating the profound impact of substituent effects on the emissive properties. nih.gov While specific quantum yield and lifetime data for the parent this compound are not extensively reported, studies on related derivatives provide valuable insights. For example, some benzothiazole (B30560) derivatives exhibit quantum yields that are highly dependent on solvent polarity. arkat-usa.org In a study of indazole-benzothiadiazole push-pull molecules, high fluorescence quantum yields of up to 0.96 were measured in dichloromethane. arkat-usa.org The fluorescence lifetimes of benzothiazole derivatives are also sensitive to their environment and structure, with biexponential decays often observed, indicating the presence of multiple excited-state species or deactivation pathways. arkat-usa.org

Table 1: Illustrative Photophysical Data of Benzothiazole Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

| Indazole-benzothiadiazole Derivative 1 | Dichloromethane | - | 530 | 0.92 | - |

| Indazole-benzothiadiazole Derivative 2 | Dichloromethane | - | 551 | 0.96 | - |

| Indazole-benzothiadiazole Derivative 3 | Dichloromethane | - | 584 | 0.77 | - |

| Benzothiazole-difluoroborate Derivative A | Chloroform | 350 | 450 | 0.35 | 2.4 |

| Benzothiazole-difluoroborate Derivative B | Chloroform | 360 | 480 | 0.04 | 9.0 |

Note: The data in this table is for illustrative purposes and represents derivatives of benzothiazole, not this compound itself.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, linked by an intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, can increase, leading to the transfer of a proton. This process results in the formation of an excited-state tautomer, which then fluoresces at a longer wavelength (a large Stokes shift) before returning to the ground state, where the proton transfers back to its original position.

While this compound itself does not possess the requisite intramolecular hydrogen bond for ESIPT, this mechanism is a hallmark of many of its derivatives, particularly those with a hydroxyl group at the 2'-position of a phenyl ring substituent, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT). In such systems, the phenolic proton is transferred to the nitrogen atom of the benzothiazole ring in the excited state. researchgate.net This process is highly sensitive to the solvent environment; nonpolar solvents tend to facilitate ESIPT, leading to a single fluorescence band from the keto-tautomer, while polar solvents can impede ESIPT, resulting in dual fluorescence from both the enol and keto forms. researchgate.net Protic solvents can further lead to deprotonation and the observation of a third emission band from the anionic species. researchgate.net

Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing electron-donating and electron-accepting moieties linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in an excited state with a large dipole moment. This charge-separated state is often stabilized in polar solvents, leading to a red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism.

The this compound scaffold can be considered a building block for ICT fluorophores, where the pyridine (B92270) ring can act as an electron-withdrawing group and the benzothiazole can be part of the π-bridge or be functionalized with electron-donating groups. In many benzothiazole derivatives, ICT is a key process governing their photophysical properties. For instance, in some push-pull systems incorporating benzothiazole, the emission spectra show a significant dependence on solvent polarity, which is a characteristic feature of ICT. arkat-usa.org The extent of charge transfer can be modulated by the nature of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge. rsc.org

Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Benzothiazole derivatives have been shown to exhibit AIE. mdpi.com For example, cycloplatinated complexes of 2-phenylbenzothiazole (B1203474) have demonstrated aggregation-induced luminescence properties, which are enhanced by metal-metal and π-π interactions in the aggregated state. nih.gov The AIE effect is a valuable property for the development of solid-state light-emitting devices and for bioimaging applications where probes may accumulate in specific cellular compartments.

One-photon absorption (OPA) is the most common process where a molecule absorbs a single photon of sufficient energy to be excited to a higher electronic state. Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state. TPA has several advantages for fluorescence microscopy, including deeper tissue penetration, lower phototoxicity, and higher spatial resolution.

Benzothiazole-based chromophores have been designed to exhibit large TPA cross-sections (δTPA). nih.gov These molecules often feature a donor-π-acceptor-π-donor (D-π-A-π-D) structure, where the benzothiazole core acts as the electron acceptor. nih.gov The TPA cross-sections of such derivatives can be on the order of 1000 GM (Göppert-Mayer units) or higher. nih.gov The combination of a large TPA cross-section and a high fluorescence quantum yield makes these compounds promising for applications in two-photon excited fluorescence (TPEF). nih.gov

Rational Design Principles for Fluorescent Chemosensors Based on this compound

The development of fluorescent chemosensors based on the this compound scaffold relies on the strategic manipulation of its photophysical properties in response to a specific analyte. Several design principles are employed to achieve this:

Analyte-Induced Modulation of ICT: A common strategy involves designing a sensor where the analyte interacts with either the donor or acceptor part of an ICT fluorophore. This interaction alters the efficiency of the charge transfer process, leading to a change in the fluorescence intensity or a shift in the emission wavelength. For example, the binding of a metal ion to a chelating group attached to the fluorophore can either enhance or quench the fluorescence.

Analyte-Triggered ESIPT: In derivatives capable of ESIPT, the analyte can be designed to interact with the proton donor or acceptor, thereby inhibiting or promoting the proton transfer process. This results in a ratiometric change in the fluorescence, with the emission switching between the enol and keto forms.

Analyte-Induced Aggregation or Disaggregation: For AIE-active derivatives, a sensor can be designed where the analyte induces the aggregation of the fluorophore, leading to a "turn-on" fluorescence response. Conversely, a system can be designed where the analyte disrupts pre-formed aggregates, causing fluorescence quenching.

Analyte-Mediated Chemical Reactions: The sensor can be designed to undergo a specific chemical reaction with the analyte, which in turn converts the non-fluorescent pro-sensor into a highly fluorescent product. This approach often provides high selectivity and a large fluorescence turn-on ratio.

The pyridine nitrogen in this compound offers a convenient site for modification and interaction with analytes. For instance, it can act as a binding site for metal ions or be protonated in acidic environments, leading to changes in the electronic properties of the benzothiazole core and thus modulating its fluorescence. The combination of the benzothiazole and pyridine moieties provides a versatile platform for the rational design of chemosensors for a wide range of applications. researchgate.net

Mechanistic Aspects of Analyte Detection via Fluorescence Modulation

The utility of this compound and its derivatives as fluorescent probes stems from their ability to exhibit changes in their photophysical properties upon interaction with specific analytes. These changes are governed by a variety of mechanisms that modulate the fluorescence output, including intensity and wavelength shifts. The core structure, featuring a pyridine ring as a potential metal-coordinating and proton-accepting site and a benzothiazole moiety as a fluorophore with tunable electronic properties, is central to these sensing mechanisms.

Metal Cation Sensing Mechanisms

Fluorescent probes based on the this compound scaffold can detect metal cations through several key mechanisms that alter their electronic and photophysical properties upon coordination. The primary mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).

The nitrogen atom of the pyridyl group and the nitrogen atom of the benzothiazole ring can act as a bidentate ligand, forming a chelate ring with a metal cation. This coordination can lead to a "turn-on" or "turn-off" fluorescence response.

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, some this compound derivatives may exhibit weak fluorescence due to non-radiative decay processes such as photoinduced electron transfer (PET) or intramolecular rotation. Upon chelation with a metal ion, the molecule becomes more rigid, which can suppress these non-radiative pathways and lead to a significant enhancement of the fluorescence quantum yield. This "turn-on" response is a hallmark of the CHEF effect. For instance, the binding of Zn(II) to probes containing the benzothiazole moiety has been shown to restrict intramolecular rotation, resulting in a notable increase in fluorescence intensity.

Photoinduced Electron Transfer (PET): In some probe designs, a photoinduced electron transfer process can occur from an electron-rich part of the molecule to the excited fluorophore, quenching the fluorescence. The binding of a metal cation to the electron-rich site can lower its electron-donating ability, thereby inhibiting the PET process and "turning on" the fluorescence. Conversely, if the metal ion enhances the PET process, a "turn-off" response will be observed.

Intramolecular Charge Transfer (ICT): The this compound core can act as a donor-acceptor system. Upon photoexcitation, an intramolecular charge transfer can occur from an electron-donating part of the molecule to an electron-accepting part. The binding of a metal cation can significantly alter the energy of the ICT state, leading to a shift in the emission wavelength. This can result in a ratiometric sensing capability, where the ratio of fluorescence intensities at two different wavelengths changes upon metal ion binding, providing a more robust and reliable detection method. For example, the interaction of certain benzothiazole-based sensors with metal ions like Zn(II), Cu(II), and Ni(II) has been reported to induce a colorimetric and ratiometric fluorescence response.

The selectivity of these probes for different metal ions is determined by factors such as the size and charge of the cation, the coordination geometry of the resulting complex, and the electronic properties of the substituents on the this compound scaffold.

Table 1: Mechanistic Overview of Metal Cation Sensing by this compound-Based Probes

| Mechanism | Description | Typical Fluorescence Response |

| Chelation-Enhanced Fluorescence (CHEF) | Metal ion binding restricts intramolecular motion, reducing non-radiative decay pathways. | Turn-on |

| Photoinduced Electron Transfer (PET) | Metal ion binding inhibits or enhances the transfer of an electron to the excited fluorophore. | Turn-on or Turn-off |

| Intramolecular Charge Transfer (ICT) | Metal ion binding alters the energy of the charge transfer state, leading to a shift in emission wavelength. | Ratiometric |

pH Responsiveness and Protonation-Deprotonation Dynamics

The presence of the basic nitrogen atom in the pyridine ring makes this compound and its derivatives inherently sensitive to changes in pH. The protonation and deprotonation of this nitrogen atom can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule, leading to a change in its fluorescence.

At low pH, the pyridyl nitrogen is protonated, forming a pyridinium (B92312) ion. This protonation increases the electron-accepting character of the pyridine ring. This change in the electronic distribution within the molecule can affect the energy of the excited state and the efficiency of radiative versus non-radiative decay pathways.

The primary mechanisms governing the pH-dependent fluorescence of this compound-based probes are:

Intramolecular Charge Transfer (ICT): The protonation of the pyridyl nitrogen can enhance the ICT character of the molecule, often leading to a red-shift in the emission spectrum. This allows for ratiometric pH sensing by monitoring the change in the ratio of fluorescence intensities at two different wavelengths. The pKa value of the probe, which is the pH at which half of the molecules are protonated, is a critical parameter that determines the pH range in which the probe is most sensitive.

Photoinduced Electron Transfer (PET): In some derivatives, the unprotonated pyridine ring might act as an electron donor in a PET process that quenches fluorescence. Upon protonation, the electron-donating ability of the pyridine ring is diminished, inhibiting the PET process and causing a "turn-on" fluorescence response.

The fluorescence of benzothiazole derivatives can be highly dependent on pH. For some derivatives, fluorescence intensity increases with increasing pH, reaching a maximum in the neutral to slightly alkaline range, which can be attributed to the deprotonation of a functional group. The reversible nature of this protonation-deprotonation process allows for the continuous monitoring of pH fluctuations.

Table 2: pH-Dependent Fluorescence Modulation in Pyridyl-Benzothiazole Systems

| pH Condition | Dominant Species | Potential Fluorescence Change | Underlying Mechanism |

| Low pH | Protonated Pyridinium | Emission Shift (often red-shift) or Fluorescence "Turn-on" | Enhanced ICT or Inhibition of PET |

| High pH | Deprotonated Pyridine | Emission Shift (often blue-shift) or Fluorescence "Turn-off" | Reduced ICT or Onset of PET |

Anion Recognition Mechanisms (e.g., Cyanide, Superoxide (B77818) Anion Radicals)

While cation sensing is a prominent application, the this compound scaffold can also be adapted for the detection of anions, such as cyanide (CN⁻) and superoxide anion radicals (O₂⁻). The sensing mechanisms for anions are typically more complex and often involve a chemical reaction that irreversibly alters the structure of the probe.

Cyanide (CN⁻) Detection: The detection of cyanide by fluorescent probes often relies on the high nucleophilicity of the cyanide anion. For a this compound-based probe to detect cyanide, it would likely need to be functionalized with a cyanide-reactive group. A common strategy involves the nucleophilic addition of cyanide to an electron-deficient center in the probe molecule. This addition reaction can disrupt the π-conjugation of the fluorophore, leading to a significant change in its fluorescence properties. For example, a "turn-off" response can be observed if the conjugation is broken, or a "turn-on" response could be engineered if the reaction removes a quenching moiety. In some benzothiazole-based sensors, cyanide-induced deprotonation followed by a nucleophilic attack disrupts intramolecular charge transfer, resulting in a detectable fluorescence change.

Superoxide Anion Radical (O₂⁻) Detection: The detection of superoxide, a reactive oxygen species, typically involves a redox reaction. A this compound-based probe for superoxide would need to contain a moiety that is readily oxidized by O₂⁻. For instance, a related compound, 2-(2-pyridyl)benzothiazoline, has been shown to be oxidized by superoxide anion radicals to form the highly fluorescent 2-(2-pyridyl)benzothiazole. This transformation from a non-fluorescent or weakly fluorescent precursor to a highly fluorescent product provides a clear "turn-on" signal for the presence of superoxide. This mechanism offers high selectivity as other reactive oxygen species like hydrogen peroxide or hydroxyl radicals may not induce the same oxidation.

Table 3: Anion Recognition Mechanisms for Benzothiazole-Based Probes

| Analyte | Sensing Mechanism | Consequence for the Probe | Typical Fluorescence Response |

| Cyanide (CN⁻) | Nucleophilic addition to an electrophilic center or induced deprotonation. | Disruption of π-conjugation or alteration of ICT. | Turn-off or Ratiometric |

| Superoxide (O₂⁻) | Oxidation of a precursor molecule (e.g., benzothiazoline (B1199338) to benzothiazole). | Formation of a highly conjugated and fluorescent product. | Turn-on |

Reactive Oxygen Species (ROS) Detection (e.g., Hydrogen Peroxide)

The detection of other reactive oxygen species, such as hydrogen peroxide (H₂O₂), by this compound-based probes generally requires the incorporation of a specific reactive site that can be selectively oxidized by H₂O₂. A widely used strategy for H₂O₂ detection involves the use of boronate esters.

The mechanism is as follows:

Probe Design: A this compound fluorophore is functionalized with a boronate ester group. This boronate group is strategically placed to modulate the fluorescence of the probe, often by suppressing it through mechanisms like photoinduced electron transfer (PET) or by preventing a process like excited-state intramolecular proton transfer (ESIPT).

Reaction with H₂O₂: In the presence of hydrogen peroxide, the boronate ester undergoes oxidative cleavage. This reaction is highly specific to H₂O₂.

Fluorescence Modulation: The removal of the boronate ester "unmasks" the fluorophore, leading to a significant change in its fluorescence. If the boronate was acting as a quencher, its removal results in a "turn-on" fluorescence response. If it was part of the conjugated system, its removal could lead to a spectral shift.

This reaction-based approach provides high selectivity for H₂O₂ over other ROS and biological analytes. The reaction rate can be tuned by modifying the electronic properties of the boronate group, allowing for the development of probes with rapid response times. Benzothiazole-based fluorescent probes utilizing this boronate-cleavage mechanism have been successfully developed for the sensitive and selective detection of H₂O₂ in biological systems.

Table 4: Mechanism for Hydrogen Peroxide Detection

| Probe Component | Role | Reaction with H₂O₂ | Fluorescence Outcome |

| This compound | Fluorophore | Unaffected directly | Emits light upon excitation |

| Boronate Ester | H₂O₂-reactive trigger and fluorescence modulator | Oxidative cleavage | "Turn-on" or ratiometric response |

Coordination Chemistry of 2 3 Pyridyl Benzothiazole As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-(3-Pyridyl)benzothiazole typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, complexes of transition metals such as cobalt(II), nickel(II), and copper(II) have been prepared by reacting 2-(2-pyridyl)benzothiazole with the corresponding metal chlorides or perchlorates in ethanol (B145695). researchgate.net Similarly, zinc(II) and copper(II) acetate (B1210297) complexes have been synthesized with related pyridyl-benzothiazole and pyridyl-benzimidazole ligands. researchgate.net The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.

Common characterization methods include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and other characteristic bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

X-ray Crystallography: To determine the precise three-dimensional structure of the complexes in the solid state. researchgate.netresearchgate.net

For example, the reaction of 2-(2-pyridyl)benzothiazole with copper(II) perchlorate (B79767) hydrate (B1144303) in ethanol yields the complex Cu(1)₂(ClO₄)₂·H₂O, whose molecular and crystal structure has been determined by X-ray diffraction. researchgate.net Similarly, the synthesis of cobalt(III) and ruthenium(III) complexes with a benzothiazole-derived imine base has been reported, with the resulting complexes characterized by various spectroscopic techniques and elemental analysis. biointerfaceresearch.com

Table 1: Examples of Synthesized 2-(Pyridyl)benzothiazole Metal Complexes and Characterization Methods

| Metal Ion | Ancillary Ligands/Counterions | Characterization Methods | Reference |

|---|---|---|---|

| Co(II) | Chloride | IR, UV-Vis, Elemental Analysis | researchgate.net |

| Ni(II) | Chloride | IR, UV-Vis, Elemental Analysis | researchgate.net |

| Cu(II) | Chloride, Perchlorate | IR, UV-Vis, Elemental Analysis, X-ray Diffraction | researchgate.net |

| Zn(II) | Acetate | ¹H NMR, ¹³C NMR, Elemental Analysis | researchgate.net |

| Ru(III) | Imine base, Phenanthroline | Spectroscopic, TGA, XRD, Elemental Analysis | biointerfaceresearch.com |

| Co(III) | Imine base, Phenanthroline | Spectroscopic, TGA, XRD, Elemental Analysis | biointerfaceresearch.com |

Coordination Modes and Geometries of this compound in Metal Complexes

This compound and its isomers can exhibit different coordination modes, acting as either a monodentate or a bidentate ligand. In its monodentate mode, it typically coordinates through the more basic pyridyl nitrogen atom. researchgate.net When acting as a bidentate ligand, it forms a chelate ring by coordinating through both the pyridyl nitrogen and the benzothiazole (B30560) nitrogen.

The geometry of the resulting metal complexes is influenced by the coordination number of the metal ion, the nature of the metal, and the presence of other ligands. A variety of geometries have been observed for metal complexes of pyridyl-benzothiazole derivatives, including:

Tetrahedral: Observed in some four-coordinate complexes. scirp.org

Square Planar: Common for Pt(II) and other d⁸ metal ions. nih.gov

Square Pyramidal: A distorted tetragonal-pyramidal geometry was found for a copper(II) complex where the copper atom is coordinated to four nitrogen atoms from two ligand molecules and one water molecule. researchgate.net

Octahedral: This is a common geometry for six-coordinate complexes, such as those of Co(III) and Ru(III). researchgate.netbiointerfaceresearch.com

For instance, in the complex Cu(1)₂(ClO₄)₂·H₂O, where '1' represents 2-(2-pyridyl)benzothiazole, the copper atom displays a distorted tetragonal-pyramidal ligand environment. researchgate.net In contrast, a cobalt(II) complex with a related Schiff base ligand derived from 1-(benzothiazol-2-yl)(2-pyridylmethylidene)hydrazine adopts a distorted octahedral geometry. researchgate.net Density functional theory (DFT) calculations on 2-(2-pyridyl)-1,3-benzothiazole suggest a planar configuration due to conjugation between the thiazole (B1198619) and pyridyl rings, which can influence its coordination behavior. nbu.edu.sa

Table 2: Coordination Geometries of Metal Complexes with Pyridyl-Benzothiazole and Related Ligands

| Metal Complex | Coordination Geometry | Coordination Mode of Ligand | Reference |

|---|---|---|---|

| Cu(2-(2-pyridyl)benzothiazole)₂(H₂O)₂ | Distorted Tetragonal-Pyramidal | Bidentate (N,N) | researchgate.net |

| [Co(1-(benzothiazol-2-yl)(2-pyridylmethylidene)hydrazine)₂] | Distorted Octahedral | Tridentate | researchgate.net |

| [PtBr₃(2-methyl-1,3-benzothiazole)]⁻ | Square Planar | Monodentate (N) | nih.gov |

| [ZnCl₃(methyl-(2-pyridin-2-yl-ethyl)-ammonium)] | Tetrahedral | Monodentate (N) | scirp.org |

Electrochemical Behavior of Metal-2-(3-Pyridyl)benzothiazole Complexes

The electrochemical properties of metal complexes containing this compound and its isomers have been investigated using techniques such as cyclic voltammetry (CV). researchgate.netacs.org These studies provide insights into the redox behavior of the metal center and the influence of the ligand on its stability in different oxidation states.

Cyclic voltammetry studies on complexes of 2-(2-pyridyl)benzothiazole with Ni(II), Co(II), and Cu(II) have shown that the ligand can stabilize the reduced forms of these metals, corresponding to Ni(I), Co(I), and Cu(I) species. researchgate.net For example, the cyclic voltammograms of some copper(II) complexes show a reduction wave corresponding to the Cu(II)/Cu(I) couple. researchgate.net The electrochemical measurements of acetonitrile (B52724) solutions of some copper(II) complexes revealed irreversible electron transfers, suggesting electrochemical decomposition of the ligand and its coordination complexes under those conditions. researchgate.net

The redox potentials of these complexes are influenced by the nature of the metal, the coordination environment, and the solvent system used. This tunable electrochemical behavior is of interest for applications in areas such as catalysis and sensor development.

Photochemical and Photophysical Properties of Metal Complexes

Metal complexes of pyridyl-benzothiazole derivatives often exhibit interesting photochemical and photophysical properties, including luminescence. nih.govrsc.orgacs.orgnih.gov The benzothiazole moiety itself is a known chromophore, and its incorporation into metal complexes can lead to materials with potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netmdpi.com

The photophysical properties are largely dictated by the nature of the metal ion and the ligand. For instance, lanthanide complexes with benzothiazole derivatives have been synthesized and shown to exhibit sensitized near-IR luminescence. nih.gov In these systems, the benzothiazole ligand acts as an antenna, absorbing UV light and transferring the energy to the lanthanide ion, which then emits in the near-IR region.

Iridium(III) complexes containing benzothiazole-based tridentate ligands have been synthesized and shown to have high quantum yields, making them promising emissive materials for OLEDs. rsc.org Similarly, zinc(II) complexes of fluorinated benzothiazol-2-yl substituted phenoxides and enolates are luminescent and can be sublimed, which is advantageous for device fabrication. acs.orgnih.gov The emission properties can be tuned by modifying the substituents on the benzothiazole or pyridyl rings. researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound and related ligands have shown promise as catalysts in various organic transformations. The catalytic activity stems from the ability of the metal center to coordinate with substrates and facilitate their conversion to products.

For example, zinc(II) and copper(II) complexes of 2-(2-pyridyl)-1H-benzothiazole have been demonstrated to be active catalysts in the ring-opening polymerization (ROP) of ε-caprolactone, producing polymers with moderate molecular weights. researchgate.net The kinetics of these polymerization reactions were found to be pseudo-first-order with respect to both the monomer and the catalyst. researchgate.net

Furthermore, copper coordination compounds with 2-hetaryl-substituted benzothiazoles have been shown to catalyze the dismutation of superoxide (B77818) anions, according to cyclic voltammetry data. researchgate.net In a different application, an iron-based nanocatalyst supported on a pyrrolysine-modified structure has been used for the synthesis of 2-arylbenzothiazoles. biolmolchem.com While not directly a complex of this compound, this highlights the role of benzothiazole-related structures in catalysis. Palladium-catalyzed methods have also been developed for the synthesis of 2-substituted benzothiazoles. acs.org

Supramolecular Chemistry and Non Covalent Interactions Involving 2 3 Pyridyl Benzothiazole

Investigation of Weak Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-Stacking, Lone Pair-π Interactions)

Key weak interactions that play a vital role include:

Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, leading to the formation of C–H···N interactions. These bonds, although weaker than conventional hydrogen bonds, are highly directional and contribute significantly to the stability of the crystal lattice.

π-Stacking: The planar aromatic systems of both the benzothiazole (B30560) and pyridine rings are prone to π-π stacking. These interactions are crucial for the stabilization of molecular packing. Studies on related pyridine-containing compounds show that (oxadiazole)···(pyridine) π-stacking interactions are a recurring motif in their solid-state structures. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter, with distances around 3.5 Å indicating strong aromatic π-π stacking. scielo.br

Theoretical studies, including Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses, are instrumental in confirming and characterizing these weak interactions. nih.govscispace.com For instance, in isomers like (Z)-2-(pyridine-2-yl)-3-(thiophen-2-yl)acrylonitrile, various C–H···N, C–H···π, and π···π interactions have been identified as the primary forces driving the crystal packing. scispace.com

Formation of Supramolecular Architectures

The directional nature of hydrogen bonds combined with the stabilizing effect of π-stacking leads to the formation of diverse and intricate supramolecular architectures. In related benzothiazole structures, these weak interactions guide the molecules to assemble into higher-order structures such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. scielo.brresearchgate.net For example, a derivative, (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile, forms a stable crystalline structure dictated by a network of these non-covalent forces. researchgate.net Similarly, coordination polymers involving the isomeric 2-(2-pyridyl)benzothiazole have been shown to form 1D single-stranded helical chains, where π-π stacking interactions between the benzothiazole and pyridyl rings play a critical role in enhancing stability. scielo.br

Ligand-Biomacromolecule Interactions

The benzothiazole scaffold is a recognized pharmacophore that interacts with various biological macromolecules. The specific arrangement of the pyridyl and benzothiazole rings in 2-(3-Pyridyl)benzothiazole influences its binding affinity and mechanism with targets like DNA and proteins.

Benzothiazole derivatives have been extensively studied for their ability to bind to DNA through several mechanisms. While direct studies on this compound are limited, research on analogous compounds provides a framework for its potential modes of action.

Intercalation: The planar structure of the benzothiazole ring system is well-suited for intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is often investigated using UV-Vis absorption spectroscopy. For example, silver(I) complexes containing a benzothiazole moiety have demonstrated an intercalative binding mode with Calf Thymus DNA (CT-DNA), with binding constants indicating strong interaction. nih.gov

Groove Binding: Alternatively, molecules can bind to the minor or major grooves of the DNA helix. This is often driven by hydrogen bonding and van der Waals forces. Some benzothiazole derivatives have been identified as DNA minor groove-binding agents. researchgate.netnih.gov Molecular docking studies are frequently employed to predict the preferred binding mode and identify specific interactions with DNA sequences. researchgate.net

The interaction of these compounds with DNA can lead to the inhibition of enzymes like DNA topoisomerases, which are crucial for DNA replication and transcription, making them candidates for anticancer drug development. researchgate.netnih.gov

The interaction of small molecules with proteins is fundamental to pharmacology. Fluorescence spectroscopy is a powerful tool for studying these interactions, particularly the binding of ligands to proteins like serum albumins, which are major transporters in the bloodstream.

Fluorescence Quenching: Proteins containing fluorescent amino acid residues, such as tryptophan, can have their intrinsic fluorescence "quenched" upon binding to a ligand. mdpi.com This quenching can occur through dynamic (collisional) or static (formation of a ground-state complex) mechanisms. nih.govnih.gov By analyzing the fluorescence quenching data at different temperatures using the Stern-Volmer equation, the quenching mechanism, binding constants (Kₐ), and the number of binding sites (n) can be determined. nih.gov

Studies on the interaction of 2-(pyridin-4-yl)benzothiazole, a close isomer, with the protein urease showed a static fluorescence quenching mechanism, indicating the formation of a stable protein-ligand complex. scielo.br The main forces stabilizing this complex were identified as hydrophobic interactions. scielo.br Similarly, investigations into the binding of benzothiazole derivatives with lysozyme (B549824) and serum albumin have revealed that hydrophobic and aromatic π-π stacking interactions are predominant. mdpi.comnih.gov

The following table presents data from a fluorescence quenching study of a related compound, 2-(4-aminophenyl)benzothiazole (APB), with Human Serum Albumin (HSA), illustrating the typical parameters obtained from such experiments.

| Parameter | 298 K | 303 K | 308 K |

| Stern-Volmer Constant (Ksv) / 10⁴ L mol⁻¹ | 7.91 | 7.42 | 6.98 |

| Binding Constant (Ka) / 10⁴ L mol⁻¹ | 8.35 | 5.51 | 3.24 |

| Number of Binding Sites (n) | 1.01 | 0.97 | 0.92 |

| Data derived from studies on 2-(4-aminophenyl)benzothiazole with HSA and is illustrative of the methodology. researchgate.net |

Conformational Changes: Ligand binding can induce conformational changes in the protein structure. These changes can be monitored using techniques like synchronous fluorescence and circular dichroism (CD) spectroscopy. scielo.br Synchronous fluorescence spectra can reveal changes in the microenvironment around tryptophan and tyrosine residues, indicating alterations in protein conformation upon ligand binding. scielo.br

Mechanistic Enzyme Inhibition and Molecular Interactions with Biological Targets

Enzyme Inhibition Kinetic Studies

Kinetic studies are crucial for understanding the mode of action of an inhibitor. For the 2-pyridyl-benzothiazole scaffold, these studies have identified the nature of the enzyme-inhibitor complex and quantified the inhibitor's potency.

The inhibitory potential of 2-(4-pyridyl)benzothiazole against jack bean urease has been quantified, showing an IC50 value—the concentration required to inhibit 50% of the enzyme's activity—of 0.77 mM. scielo.br While specific Ki (dissociation constant for the enzyme-inhibitor complex) and Ki' (dissociation constant for the enzyme-substrate-inhibitor complex) values for 2-(3-pyridyl)benzothiazole are not detailed in the provided sources, data for its structural analog, 2-(pyridin-4-yl)benzimidazole (BIA), which replaces the sulfur atom with a nitrogen group, show a Ki of 2.1 ± 0.47 mM and a Ki' of 1.45 ± 0.29 mM. scielo.br This suggests that compounds with this core structure can bind to both the free enzyme and the enzyme-substrate complex.

| Compound | Target Enzyme | IC50 (mM) | Ki (mM) | Ki' (mM) | Source |

|---|---|---|---|---|---|

| 2-(4-Pyridyl)benzothiazole (BTA) | Jack Bean Urease | 0.77 | Not Reported | Not Reported | scielo.br |

| 2-(Pyridin-4-yl)benzimidazole (BIA) | Jack Bean Urease | 2.14 | 2.1 ± 0.47 | 1.45 ± 0.29 | scielo.br |

Studies on 2-(4-pyridyl)benzothiazole reveal that it acts as a mixed-type inhibitor of jack bean urease. scielo.br A mixed inhibitor can bind to both the free enzyme at its active site and to the enzyme-substrate complex at an allosteric site. scielo.br This mechanism is supported by broader research indicating that benzothiazole (B30560) compounds can exhibit mixed inhibition kinetics against various enzymes, such as rabbit liver aldehyde oxidase. nih.govtandfonline.com This mode of inhibition suggests that 2-(4-pyridyl)benzothiazole does not simply compete with the substrate but can also affect the enzyme's catalytic efficiency once the substrate is bound. scielo.br

Molecular Docking and Computational Approaches to Target Binding

Computational methods, including molecular docking, have been employed to visualize and predict the interactions between 2-pyridyl-benzothiazole compounds and their enzyme targets at the atomic level.

Biophysical studies have been conducted to determine the binding affinity of 2-(4-pyridyl)benzothiazole for urease. The binding constant (Kb), which quantifies this affinity, was determined to be 9.23 × 10⁴ M⁻¹ at 28 °C. scielo.br This high value indicates a strong interaction between the compound and the urease enzyme, supporting the formation of a stable enzyme-inhibitor complex. scielo.br Molecular docking studies on other benzothiazole derivatives against different enzymes have also been used to predict binding affinities, with lower binding scores often correlating with higher potency. rdd.edu.iq

Molecular docking simulations for 2-(4-pyridyl)benzothiazole within the active site of urease have identified several key interactions that stabilize the enzyme-inhibitor complex. scielo.br A critical interaction involves the coordination between the nitrogen atom of the pyridine (B92270) ring and the nickel (Ni) ions present in the enzyme's active site. scielo.br

Furthermore, the compound forms multiple non-covalent interactions with specific amino acid residues:

Hydrophobic Contacts: The benzothiazole moiety engages in hydrophobic interactions with the residue His593. scielo.br

Hydrogen Bonding: Carbon-hydrogen bonds are formed between the pyridine ring and Asp633. scielo.br The benzothiazole portion also forms conventional hydrogen bonds with Thr522. scielo.br

π-Interactions: The pyridine ring is involved in π-π stacking interactions with His519 and a carbamylated lysine (B10760008) residue (KCX490). scielo.br Additionally, π-alkyl interactions occur between the benzothiazole ring and Leu523. scielo.br

| Part of Compound | Interacting Residue | Type of Interaction | Source |

|---|---|---|---|

| Pyridine Ring Nitrogen | Ni ions | Coordination | scielo.br |

| Benzothiazole Moiety | His593 | Hydrophobic Contact | scielo.br |

| Pyridine Ring | Asp633 | Carbon-Hydrogen Bond | scielo.br |

| Pyridine Ring | His519, KCX490 | π-π Stacking | scielo.br |

| Benzothiazole Moiety | Leu523 | π-Alkyl Interaction | scielo.br |

| Benzothiazole Moiety | Thr522 | Hydrogen Bond | scielo.br |

Structure-Activity Relationships (SAR) in Enzyme Inhibition

Structure-activity relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. For the benzothiazole scaffold, substitutions at the C-2 position are known to be critical for its varied biological effects. benthamscience.com

A direct SAR comparison can be made between 2-(4-pyridyl)benzothiazole (BTA) and its analog 2-(pyridin-4-yl)benzimidazole (BIA), where the sulfur atom of the benzothiazole ring is replaced by an -NH group. scielo.br This single-atom substitution leads to significant differences in inhibitory activity and binding forces. BTA (IC50 = 0.77 mM) is a more potent urease inhibitor than BIA (IC50 = 2.14 mM). scielo.br Biophysical studies revealed that the primary forces stabilizing the BTA-urease complex are hydrophobic in nature. scielo.br In contrast, for the BIA-urease complex, van der Waals interactions and hydrogen bonds are the dominant stabilizing forces. scielo.br This demonstrates that the sulfur atom in the benzothiazole ring is crucial for establishing the potent hydrophobic interactions that drive its inhibitory activity against urease.

Target-Specific Inhibition Studies of this compound